Gliclazide Impurity D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gliclazide Impurity D is a chemical compound that is commonly used in the pharmaceutical industry for the production of Gliclazide, a medication used to treat type 2 diabetes . This impurity is a byproduct of the synthesis of Gliclazide and is usually produced in small quantities during the manufacturing process .

Synthesis Analysis

The synthesis of Gliclazide involves reacting p-Toluenesulfonylurea as raw material with hydrazine hydrate to obtain compound IV by condensation. Then, compound IV reacts with 1,2 -cyclopentane dicarboxylic anhydride to obtain compound II. Finally, reducing compound II yields Gliclazide .Molecular Structure Analysis

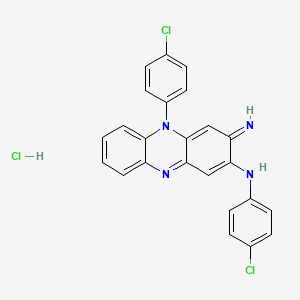

The molecular formula of Gliclazide Impurity D is C15H20N2O3S . The InChI representation is InChI=1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) .Wissenschaftliche Forschungsanwendungen

Stability-Indicating UPLC Method Development

Gliclazide Impurity D is used in the development of a stability-indicating, accurate, simple, and fast Ultra-Performance Liquid Chromatography (UPLC) method . This method is used for the determination of gliclazide and its three potential impurities quantitatively .

Pharmaceutical Dosage Forms

Gliclazide Impurity D is found in pharmaceutical dosage forms of gliclazide . The primary objective for developing a stability-indicating UPLC method was the detection and determination of the impurities in gliclazide pharmaceutical dosage forms .

Separation of Potential Impurities

The developed UPLC method can separate all three potential impurities (Imp-A, Imp-C, and Imp-F) along with Gliclazide Impurity D .

Analysis of Forced Degradation Products

The stability-indicating characteristic of the developed method was proved by analyzing forced degradation products of the sample .

Validation of UPLC Method

The developed UPLC method was validated as per the guidelines of the International Conference on Harmonization in terms of system suitability, precision, accuracy, specificity, sensitivity, linearity, and robustness .

Biopharmaceutics Characteristics

Gliclazide Impurity D is considered in the discussion of the biowaiver of immediate and extended release tablets . The biowaiver is the evaluation of how favorable the biopharmaceutics characteristics are in order to obtain a waiver from the relative bioavailability/bioequivalence (RB/BE) studies to register new medicines .

Wirkmechanismus

Target of Action

Gliclazide Impurity D, like Gliclazide, primarily targets the β cell sulfonyl urea receptor (SUR1) . These receptors are located on the pancreatic beta-cells . The role of these receptors is crucial in the regulation of insulin secretion from the pancreas.

Mode of Action

Gliclazide Impurity D binds to the SUR1 receptor, which subsequently blocks the ATP sensitive potassium channels . This binding results in the closure of the channels, leading to a decrease in potassium efflux, which in turn leads to the depolarization of the β cells .

Biochemical Pathways

The binding of Gliclazide Impurity D to the SUR1 receptor and the subsequent closure of the ATP sensitive potassium channels lead to the depolarization of the β cells . This depolarization stimulates the release of insulin from the pancreatic β cells . The increased insulin secretion then helps in the regulation of blood glucose levels.

Pharmacokinetics

Gliclazide is extensively metabolized by the liver, and its metabolites are excreted in both urine (60-70%) and feces (10-20%) .

Result of Action

The primary result of the action of Gliclazide Impurity D is the stimulation of insulin secretion from the pancreatic β cells . This increased insulin secretion helps in the regulation of blood glucose levels, thereby aiding in the management of type 2 diabetes mellitus .

Action Environment

The action of Gliclazide Impurity D, like Gliclazide, can be influenced by various environmental factors. For instance, the stability of Gliclazide and its impurities can be determined using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method . Furthermore, factors such as diet and activity levels can influence the risk of hypoglycemia associated with Gliclazide and potentially Gliclazide Impurity D .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Gliclazide Impurity D involves the conversion of 4-methyl-3-(trifluoromethyl)aniline to 1-(4-methyl-3-(trifluoromethyl)phenyl)biguanide, followed by the reaction of 1-(4-methyl-3-(trifluoromethyl)phenyl)biguanide with methyl chloroacetate to yield Gliclazide Impurity D.", "Starting Materials": [ "4-methyl-3-(trifluoromethyl)aniline", "formaldehyde", "hydrogen peroxide", "methylamine", "methyl chloroacetate" ], "Reaction": [ "Step 1: 4-methyl-3-(trifluoromethyl)aniline is reacted with formaldehyde and hydrogen peroxide to form 4-methyl-3-(trifluoromethyl)phenylformamide.", "Step 2: 4-methyl-3-(trifluoromethyl)phenylformamide is reacted with methylamine to form 1-(4-methyl-3-(trifluoromethyl)phenyl)biguanide.", "Step 3: 1-(4-methyl-3-(trifluoromethyl)phenyl)biguanide is reacted with methyl chloroacetate in the presence of a base to yield Gliclazide Impurity D." ] } | |

CAS-Nummer |

1136426-19-1 |

Molekularformel |

C15H20N2O3S |

Molekulargewicht |

308.40 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

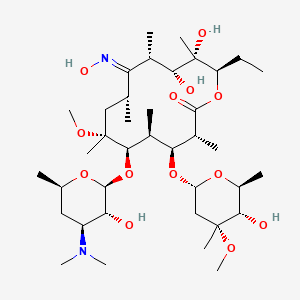

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)

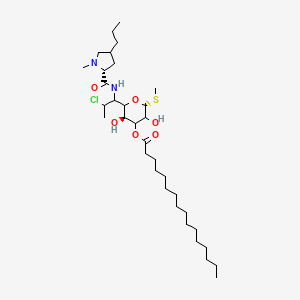

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)